3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide” is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound with the formula C4H4S . Thiophene derivatives are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C17H19ClN2O2S, and its molecular weight is 350.86.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Scientific Research Applications
Carbonic Anhydrase Inhibitors
Compounds similar to 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, particularly those incorporating ureido benzenesulfonamides and triazine moieties, have been investigated for their inhibitory activity against human carbonic anhydrase (CA) isoforms, including CA I, II, IX, and XII. These compounds have shown significant potential as selective and potent inhibitors, particularly against CA IX, which is associated with tumorigenesis. Given the role of CA IX in cancer, these inhibitors are of interest for further pharmacologic studies, potentially offering a foundation for anticancer and antimetastatic agents (Nabih Lolak et al., 2019).
Antioxidant and Enzyme Inhibitory Activity
Sulfonamide derivatives incorporating triazine structures have also been evaluated for their antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are implicated in various diseases, including Alzheimer's, Parkinson's, and pigmentation disorders. The studies indicate moderate antioxidant activity and significant inhibition of AChE and BChE, suggesting potential therapeutic applications in neurodegenerative and pigmentary conditions (Nabih Lolak et al., 2020).
Anti-Breast Cancer Activity
Another area of research involves the synthesis and evaluation of similar compounds for their anti-breast cancer activity. Derivatives of benzenesulfonamide have been synthesized and tested against the MCF-7 breast cancer cell line. Preliminary studies have shown promising anticancer activity, with molecular docking studies supporting their potential mechanism of action through interactions with estrogen receptor alpha. This research suggests that these compounds could be potent anti-breast cancer agents, warranting further investigation (Praveen Kumar et al., 2021).
PI3K Inhibitors for Pulmonary Conditions
Research on compounds structurally related to this compound includes exploring their use as PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough. The broad-spectrum phosphatidylinositol 3-kinase inhibitors have shown potential therapeutic benefits in preclinical studies, highlighting the importance of these compounds in addressing pulmonary conditions (P. Norman, 2014).
Properties
IUPAC Name |
3-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c17-14-2-1-3-15(10-14)24(20,21)18-11-16(13-4-9-23-12-13)19-5-7-22-8-6-19/h1-4,9-10,12,16,18H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXRFAMIUWRSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.